molecular formula C10H18O4 B2567723 6-(tert-Butoxy)-6-oxohexanoic acid CAS No. 52221-07-5

6-(tert-Butoxy)-6-oxohexanoic acid

Cat. No. B2567723
CAS RN: 52221-07-5
M. Wt: 202.25
InChI Key: SNOPFBNMUDQLMF-UHFFFAOYSA-N
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Patent
US07138520B2

Procedure details

Prepared as described for L3 from stirring 5-aminopentanoic acid (3.40 g, 29.1 mmol) in 50% aqueous dioxane with triethylamine (6.0 mL, 43.1 mmol) and BOC-ON (7.91 g, 32.1 mmol) to yield a cream solid (3.10 g, 48.8%).
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
7.91 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Yield
48.8%

Identifiers

REACTION_CXSMILES
N[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([OH:8])=[O:7].C(N(CC)CC)C.[CH3:16][C:17]([O:20][C:21](ON=C(C1C=CC=CC=1)C#N)=[O:22])([CH3:19])[CH3:18]>O1CCOCC1>[C:17]([O:20][C:21]([CH2:2][CH2:3][CH2:4][CH2:5][C:6]([OH:8])=[O:7])=[O:22])([CH3:19])([CH3:18])[CH3:16]

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
NCCCCC(=O)O
Name
Quantity
6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
7.91 g
Type
reactant
Smiles
CC(C)(C)OC(=O)ON=C(C#N)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)CCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: PERCENTYIELD 48.8%
YIELD: CALCULATEDPERCENTYIELD 52.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.